molecular formula C19H24N4O B264106 3-methyl-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]butanamide

3-methyl-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]butanamide

Katalognummer B264106
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: NPQLSMFUAVCGQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]butanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of pyrazoloquinolines and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Wissenschaftliche Forschungsanwendungen

3-methyl-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]butanamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies as an inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of CK2 has been linked to the suppression of cancer cell growth and the modulation of immune responses in inflammatory diseases.

Wirkmechanismus

The mechanism of action of 3-methyl-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]butanamide involves the inhibition of protein kinase CK2 by binding to its ATP-binding site. The compound has been shown to have high selectivity towards CK2 and does not inhibit other kinases. The inhibition of CK2 leads to the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3-methyl-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]butanamide has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. It has also been shown to modulate immune responses in inflammatory diseases by reducing the production of pro-inflammatory cytokines. Additionally, the compound has been shown to improve cognitive function in animal models of neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

3-methyl-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]butanamide has several advantages for lab experiments. The compound has high selectivity towards CK2 and does not inhibit other kinases, making it a valuable tool for studying CK2-mediated cellular processes. Additionally, the compound has been shown to have low toxicity in preclinical studies, making it a safe compound for in vitro and in vivo experiments. However, the compound has limitations in terms of its solubility and stability, which may affect its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of 3-methyl-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]butanamide. One direction is the further optimization of the synthesis method to obtain higher yields and purity of the compound. Another direction is the study of the compound in combination with other drugs for its potential synergistic effects in cancer therapy. Additionally, the compound could be studied in animal models of other diseases such as diabetes and cardiovascular diseases to explore its potential therapeutic applications. Finally, the compound could be used as a lead compound for the development of more potent and selective CK2 inhibitors with improved pharmacokinetic properties.
Conclusion:
In conclusion, 3-methyl-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]butanamide is a promising compound with potential therapeutic applications in cancer, inflammation, and neurological disorders. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully explore the potential of this compound in various diseases.

Synthesemethoden

The synthesis of 3-methyl-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]butanamide involves the reaction of 2-methylpropylhydrazine with 3-methyl-4-nitroquinoline-2(1H)-one, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with 4-bromo-1-butanol to form the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.

Eigenschaften

Molekularformel

C19H24N4O

Molekulargewicht

324.4 g/mol

IUPAC-Name

3-methyl-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]butanamide

InChI

InChI=1S/C19H24N4O/c1-12(2)9-17(24)21-18-15-10-14-7-5-6-8-16(14)20-19(15)23(22-18)11-13(3)4/h5-8,10,12-13H,9,11H2,1-4H3,(H,21,22,24)

InChI-Schlüssel

NPQLSMFUAVCGQY-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=NN(C2=NC3=CC=CC=C3C=C12)CC(C)C

Kanonische SMILES

CC(C)CC(=O)NC1=NN(C2=NC3=CC=CC=C3C=C12)CC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.